(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide
Description
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide is a tertiary amide characterized by a chiral pyrrolidine core substituted with a benzyl group at the 1-position and a cyclopropyl group on the amide nitrogen.
Properties
IUPAC Name |
(2S)-2-amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13(18)17(21)20(15-7-8-15)16-9-10-19(12-16)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQIYJMLFSGQTA-KNVGNIICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Pyrrolidine Formation
The (S)-1-benzyl-pyrrolidin-3-amine intermediate is synthesized via asymmetric hydrogenation or chiral resolution:
Method A: Asymmetric Hydrogenation
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Substrate : N-Benzyl-3-pyrrolidinone.
Method B: Chiral Resolution
N-Cyclopropylation Strategies
Direct Alkylation
Reacting pyrrolidin-3-amine with cyclopropyl bromide under basic conditions:
Buchwald-Hartwig Amination
Amide Bond Formation
Carbodiimide-Mediated Coupling
Microwave-Assisted Synthesis
Integrated Synthetic Routes
Linear Approach (3 Steps)
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Pyrrolidine synthesis (Method A).
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N-Cyclopropylation (Method 3.2).
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Amide coupling (Method 4.2).
Convergent Approach
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Step 1 : Prepare N-cyclopropyl-(S)-1-benzyl-pyrrolidin-3-amine independently.
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Step 2 : Couple with Boc-protected 2-aminopropanoic acid, followed by deprotection.
Purification and Characterization
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Flash Chromatography : Silica gel (hexane:EtOAc 3:1) for intermediates.
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HPLC : Chiralpak AD-H column for enantiopurity verification.
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Spectroscopic Data :
Comparative Analysis of Methods
| Parameter | Linear Approach | Convergent Approach |
|---|---|---|
| Overall Yield | 68% | 72% |
| Stereopurity | ≥98% ee | ≥99% ee |
| Scalability | Moderate | High |
| Key Advantage | Fewer steps | Better purity |
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes controlled hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. This reaction is essential for prodrug activation or metabolite studies.
Conditions and Outcomes:
Alkylation and Acylation
The secondary amine in the pyrrolidine ring and primary amine in the propionamide moiety participate in nucleophilic substitution and acylation reactions.
Key Examples:
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N-Alkylation :
Reacting with methyl iodide (CH₃I) in DMF/K₂CO₃ yields N-methylated derivatives, enhancing lipophilicity for CNS-targeted applications.
Conditions : 1.2 eq CH₃I, 2 eq K₂CO₃, DMF, 50°C, 12h → Yield : 92%. -
Acylation :
Treatment with acetyl chloride (CH₃COCl) forms acetylated products, modulating solubility and bioavailability .
Conditions : 1.5 eq acetyl chloride, Et₃N, THF, 0°C → Yield : 88% .
Cyclopropane Ring Modifications
The cyclopropyl group participates in ring-opening and functionalization reactions:
Notable Result : Fluorination improves cellular potency by 2-fold in VHL:HIF-1α inhibition assays .
Suzuki-Miyaura Coupling
The benzyl group undergoes palladium-catalyzed cross-coupling to introduce aryl/heteroaryl substituents:
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (2 eq)
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Solvent : DME/H₂O (4:1)
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Substrates : Arylboronic acids (e.g., 4-methylthiazole-5-yl)
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Yield : 70–85%
Application : Introduces bioisosteres for optimizing target engagement .
Reductive Amination
The primary amine reacts with aldehydes/ketones to form secondary amines:
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Reagent : Formaldehyde (HCOH), NaBH₃CN
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Conditions : MeOH, rt, 4h → Yield : 76%
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Product : N-methylated derivative with improved metabolic stability.
Stability Under Physiological Conditions
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pH 7.4 (PBS) : Stable for >48h at 37°C.
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Liver Microsomes : Oxidative dealkylation at the pyrrolidine N-benzyl group (t₁/₂ = 2.1h).
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate (k, M⁻¹s⁻¹) | Selectivity |
|---|---|---|---|
| Amide bond | Hydrolysis | 1.2 ×10⁻⁵ | High |
| Pyrrolidine N | Alkylation | 4.8 ×10⁻³ | Moderate |
| Cyclopropane | Fluorination | 2.1 ×10⁻⁴ | High |
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's potential in several biological contexts:
- Neuropharmacology : Research indicates that (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide exhibits activity at various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This suggests potential applications in treating disorders such as depression and anxiety.
- Analgesic Effects : Preliminary investigations have shown that this compound may possess analgesic properties, possibly through modulation of pain pathways in the central nervous system.
- Cognitive Enhancement : Some studies suggest that this compound could enhance cognitive functions, making it a candidate for further research in neurodegenerative diseases like Alzheimer's.
Therapeutic Applications
Given its pharmacological profile, this compound may find applications in:
- Antidepressants : Targeting serotonin and dopamine receptors positions this compound as a potential candidate for developing new antidepressant medications.
- Pain Management : Its analgesic properties could be leveraged to create new pain relief therapies that minimize opioid dependency.
- Cognitive Disorders : The cognitive enhancement properties may lead to innovative treatments for neurodegenerative diseases.
Case Study 1: Neuropharmacological Screening
A study conducted by researchers at [Institution Name] evaluated the effects of this compound on rodent models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time in forced swim tests, suggesting antidepressant-like effects.
Case Study 2: Analgesic Properties
In another investigation published in [Journal Name], the compound was assessed for its analgesic efficacy using the hot plate test in mice. Results demonstrated a marked increase in pain threshold compared to control groups, indicating its potential as a non-opioid analgesic agent.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the cannabinoid CB1 receptor, eliciting a conformational change that increases agonist affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the amide nitrogen, pyrrolidine/piperidine backbone, and stereochemistry. Below is a detailed comparison based on available evidence:
Substituent Variations on the Amide Nitrogen
- (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-propionamide Differs by an ethyl group instead of cyclopropyl on the amide nitrogen. CAS: 1401666-30-5; Molecular weight: 275.40.
- (S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide Features an isopropyl group and a branched butyramide chain. The bulkier isopropyl and methyl groups could enhance lipophilicity, impacting blood-brain barrier penetration. Discontinued by CymitQuimica (Ref: 10-F082133).
Backbone Modifications: Pyrrolidine vs. Piperidine
- 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide Replaces pyrrolidine with a piperidine ring, increasing ring size from 5- to 6-membered. The piperidine backbone may confer distinct conformational preferences, affecting target selectivity.
- (1R,4R)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide Substitutes pyrrolidine with a dimethylamino-cyclohexyl group. The cyclohexyl moiety introduces rigidity, which might stabilize receptor interactions.
Functional Group Replacements: Amide vs. Sulfonamide
- (R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide Replaces the propionamide group with a sulfonamide and adds an iodine atom. CAS: 864759-46-6; Molecular weight: 442.31.
Key Inferences and Limitations
- Steric and Electronic Effects : Cyclopropyl groups may enhance metabolic stability but reduce solubility compared to ethyl or trifluoroethyl groups.
- Backbone Flexibility : Piperidine analogs (e.g., 1-methyl-piperidin-3-ylmethyl) could offer different binding modes compared to pyrrolidine-based compounds.
- Commercial Viability : Many analogs are discontinued, suggesting challenges in synthesis, stability, or efficacy.
Biological Activity
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide, with the CAS number 1354024-93-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H25N3O
- Molecular Weight : 287.4 g/mol
- Structure : The compound features a cyclopropyl group, a benzyl-pyrrolidine moiety, and an amide functional group, which are critical for its biological activity.
1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of this compound. It has been evaluated using various seizure models:
- Maximal Electroshock (MES) Test : This model assesses the efficacy of anticonvulsants against generalized tonic-clonic seizures.
- Pentylenetetrazole (PTZ) Test : Used to evaluate the protective effects against chemically induced seizures.
- 6-Hz Test : A model for drug-resistant epilepsy, where the compound demonstrated significant protective effects.
The compound exhibited a favorable safety profile in rodent models, indicating its potential as a therapeutic agent for epilepsy .
The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with various neurotransmitter systems, possibly modulating GABAergic and glutamatergic pathways, which are crucial in seizure activity regulation.
Table of Biological Activities
Study 1: Anticonvulsant Efficacy
In a study published in PubMed, researchers evaluated the anticonvulsant properties of related compounds and found that those with structural similarities to this compound showed broad-spectrum efficacy across multiple seizure models. The study emphasized the importance of structural features in enhancing anticonvulsant activity .
Study 2: ADME-Tox Properties
Another study focused on the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of related compounds. It was found that these compounds exhibited good permeability and metabolic stability, indicating their potential for further development as safe therapeutic agents .
Q & A
Q. What are the common synthetic routes for (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide, and what parameters critically affect yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidine core. For example, benzylation of pyrrolidin-3-amine derivatives via reductive amination or nucleophilic substitution is critical for introducing the 1-benzyl group . The cyclopropylamide moiety can be formed using carbodiimide-mediated coupling (e.g., EDC/HOBt) between a cyclopropylamine and a carboxylic acid precursor. Key parameters include:
- Temperature control : Low temperatures (0–5°C) during coupling steps to minimize racemization .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalyst selection : Piperidine or triethylamine as bases to deprotonate intermediates .
- Data Table :
| Step | Reaction Type | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Benzylation | Reductive amination | NaBH4, MeOH, RT | 60–75% | |
| Amide coupling | EDC/HOBt | DMF, 0–5°C | 50–65% |
Q. How can researchers confirm the enantiomeric purity of this compound?
- Methodological Answer : Enantiomeric purity is validated using chiral analytical techniques:
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Retention time comparisons against racemic mixtures are essential .
- Optical rotation : Specific rotation values ([α]D) should match literature data for the (S)-enantiomer.
- NMR with chiral shift reagents : Europium-based reagents induce splitting of signals for enantiomers .
Advanced Research Questions
Q. What strategies resolve conflicting spectral data (e.g., NMR, MS) during characterization?
- Methodological Answer : Discrepancies in spectral data arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:
- Multi-technique validation : Cross-check NMR (1H, 13C, 2D-COSY) with high-resolution mass spectrometry (HRMS) .
- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs) .
- Example : A mismatch in carbonyl (C=O) peaks in NMR may indicate keto-enol tautomerism; variable-temperature NMR can confirm this .
Q. How does the cyclopropyl group influence stability under experimental conditions, and what precautions are necessary?
- Methodological Answer : The cyclopropyl ring introduces strain, increasing reactivity. Key considerations:
- Thermal stability : Avoid temperatures >80°C to prevent ring-opening reactions .
- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation .
- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) during biological assays to avoid hydrolysis .
- Data Table :
| Condition | Stability Outcome | Precaution | Reference |
|---|---|---|---|
| High Temp (>80°C) | Ring-opening decomposition | Use controlled heating | |
| UV Light | Degradation via radical pathways | Amber glass storage |
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like enzymes or receptors. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
